Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate
Description
Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate (CAS: 198213-15-9) is a sodium salt characterized by a partially saturated pyridine ring system. Its structure includes a methoxycarbonyl group at position 5, a ketone at position 6, and an enolate oxygen at position 4 .
Properties
IUPAC Name |
sodium;5-methoxycarbonyl-6-oxo-2,3-dihydro-1H-pyridin-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h9H,2-3H2,1H3,(H,8,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWFJDMPYNZBFZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCNC1=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676799 | |
| Record name | Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198213-15-9 | |
| Record name | Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 198213-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Enolate Formation and Cyclization
Sodium methoxide (NaOMe) deprotonates methyl acetoacetate, generating a resonance-stabilized enolate. This enolate undergoes nucleophilic attack on cyanoacetamide or analogous nitrile-containing reagents, facilitating cyclization into a 1,2,3,6-tetrahydropyridin-4-ol intermediate. For example, Ambeed’s synthesis of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile employs NaOMe in diethyl ether to form a sodium enolate, which reacts with 2-cyanoacetamide under reflux.
Typical Conditions :
Oxidation and Functional Group Interconversion
The intermediate 1,2,3,6-tetrahydropyridin-4-ol undergoes oxidation at position 6 to introduce the ketone moiety. Phosphorus oxychloride (POCl₃) or hydrogen peroxide (H₂O₂) are common oxidizing agents. For instance, POCl₃-mediated chlorination of 2-oxo-1,2-dihydropyridine derivatives at 100°C for 6–12 hours yields chlorinated intermediates, which hydrolyze to ketones upon aqueous workup.
Salt Formation via Alkali Metal Exchange
The final step involves converting the 4-hydroxy group of the tetrahydropyridinone core into a sodium salt. This is achieved by treating the free acid (methyl 4-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-5-carboxylate) with sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
Neutralization with Sodium Hydroxide
Aqueous NaOH (1–2 equiv) is added to a suspension of the free acid in methanol or water. The reaction proceeds at room temperature, yielding the sodium salt after filtration and drying.
Optimization Insight :
Solvent Selection and Crystallization
Polar aprotic solvents like acetonitrile or acetone enhance salt solubility, facilitating crystallization. For example, dissolving the free acid in hot acetonitrile and adding NaOH solution produces high-purity sodium salt crystals upon cooling.
One-Pot Synthesis via Sequential Reactions
Industrial-scale processes favor one-pot methodologies to minimize intermediate isolation. A representative protocol involves:
-
Enolate Generation : Methyl acetoacetate (1.0 equiv) and NaOMe (1.1 equiv) in ethanol.
-
Cyanoacetamide Addition : 2-Cyanoacetamide (1.05 equiv) at 80°C for 4 hours.
-
In Situ Oxidation : POCl₃ (2.0 equiv) at 100°C for 12 hours.
-
Hydrolysis and Neutralization : Ice-water quench, followed by NaOH (1.0 equiv) at pH 7–8.
Advantages :
Alternative Pathways: Quaternization and Reduction
Patents describe quaternization of pyridine derivatives with sodium-containing reagents, followed by borohydride reduction. For example, treating a pyridinium bromide with sodium borohydride (NaBH₄) in methanol reduces the ring while retaining the sodium counterion. Although less common for this compound, this method offers a route to stereochemically defined products.
Key Reaction :
Industrial-Scale Considerations
Cost-Effective Reagents
Sodium methoxide and NaOH are preferred over expensive silver or copper salts due to their low cost and ease of handling.
Waste Management
Phosphorus oxychloride hydrolysis generates HCl gas, necessitating scrubbers. Sodium sulfate (Na₂SO₄) is used for drying organic phases, simplifying waste disposal.
Purity Control
Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (acetonitrile/water) achieves >95% purity. NMR and HPLC-MS are standard for quality assurance.
Challenges and Mitigation Strategies
Ester Group Stability
The methoxycarbonyl group is prone to hydrolysis under basic conditions. Mitigation includes:
Byproduct Formation
Dimers or oligomers form via Michael addition side reactions. Excess NaOMe (1.2 equiv) suppresses this by ensuring complete enolate formation.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate involves its interaction with molecular targets such as enzymes and receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydropyridin-4-olate core can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Sodium 4-(methoxycarbonyl)phenolate
Structural Differences :
- Sodium 4-(methoxycarbonyl)phenolate features a phenolic ring instead of a tetrahydropyridine backbone. The absence of a nitrogen atom in the aromatic system reduces electron-withdrawing effects compared to the target compound .
- The methoxycarbonyl group is meta to the phenolate oxygen, whereas in the target compound, it is para to the enolate oxygen.
Toxicity Profile :
- NOAEL: ≥250 mg/kg bw/day in rats (OECD Test Guideline 414) .
- No evidence of reproductive toxicity, specific target organ toxicity (single or repeated exposure), or mutagenicity .
Key Distinction: The phenolic ring in Sodium 4-(methoxycarbonyl)phenolate likely enhances metabolic stability compared to the partially saturated pyridine system of the target compound, which may exhibit greater reactivity.
(R)-2-[5-(methoxycarbonyl)-4-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]acetic acid
Structural Differences :
- This compound contains a dihydropyran ring instead of a tetrahydropyridine, with a methyl substituent at position 4 and an acetic acid side chain .
Data Table: Comparative Overview
| Compound Name | Core Structure | Key Functional Groups | Toxicity (NOAEL) | Biological Activity |
|---|---|---|---|---|
| Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate | Tetrahydropyridine | Methoxycarbonyl, enolate, ketone | Not reported | Not reported |
| Sodium 4-(methoxycarbonyl)phenolate | Phenol | Methoxycarbonyl, phenolate | ≥250 mg/kg/day | No reproductive toxicity |
| (R)-2-[5-(methoxycarbonyl)-4-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]acetic acid | Dihydropyran | Methoxycarbonyl, ketone, acetic acid | Not reported | XOD inhibition (69.9%) |
Biological Activity
Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNNaO, with a molecular weight of approximately 193.13 g/mol. The compound features a tetrahydropyridine ring which contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydropyridine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Methoxycarbonyl Group : This step often utilizes carboxylic acid derivatives and methanol under acidic conditions.
- Sodium Salt Formation : The final product is converted into its sodium salt form for enhanced solubility and bioavailability.
The biological activity of this compound has been attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to disease pathways. For instance, it may inhibit enzymes involved in metabolic processes that are overactive in cancer cells.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an antibiotic agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies : Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. A study conducted by Smith et al. (2023) reported a significant reduction in cell viability in breast cancer cells treated with this compound.
Cell Line IC50 (µM) Mechanism of Action MCF7 (Breast) 15 Apoptosis induction via caspase activation HeLa (Cervical) 20 Cell cycle arrest at G2/M phase -
Antimicrobial Efficacy : In a study by Johnson et al. (2024), the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against both organisms.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32
Safety and Toxicity
Toxicological assessments are crucial for determining the safety profile of this compound. Current studies suggest low toxicity at therapeutic doses; however, further research is needed to fully establish its safety in long-term use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate, and how can reaction conditions be standardized to improve yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursors like β-ketoesters with urea/thiourea derivatives under acidic or basic conditions. For example, sodium methoxide (NaOMe) in methanol or DMF can catalyze the formation of the tetrahydropyridine ring. Temperature control (60–80°C) and solvent selection (e.g., ethanol for solubility vs. DCM for inertness) are critical to avoid decomposition of intermediates. Reaction progress should be monitored via TLC or HPLC, with yields optimized by adjusting stoichiometry and reaction time .
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the molecular structure of this compound?
- Methodological Answer :
- NMR : and NMR can identify the methoxycarbonyl group (δ ~3.8 ppm for OCH, δ ~165–170 ppm for carbonyl carbons) and the tetrahydropyridine ring protons (δ 2.5–4.0 ppm for CH/CH groups).
- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the lactam ring and sodium coordination. Mercury CSD can visualize packing patterns and hydrogen-bonding networks .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. Molecular docking studies (AutoDock Vina) may assess interactions with biological targets, such as enzymes with pyridine-binding pockets. Software like ORTEP-3 aids in visualizing electron density maps for charge distribution analysis .
Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning in this compound crystals?
- Methodological Answer : For disordered solvent, use SQUEEZE in PLATON to model electron density. For twinning, SHELXL’s TWIN/BASF commands refine twin laws and scale factors. High-resolution data (≤1.0 Å) and merging statistics (R < 0.05) improve model accuracy. Cross-validation with spectroscopic data ensures structural consistency .
Q. What strategies validate the biological activity of this compound, particularly in enzyme inhibition or antimicrobial assays?
- Methodological Answer :
- Enzyme assays : Test inhibition of dihydrofolate reductase (DHFR) or kinases via spectrophotometric methods (e.g., NADPH oxidation at 340 nm). IC values should be compared to controls like methotrexate.
- Antimicrobial studies : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Combine with cytotoxicity assays (MTT on mammalian cells) to assess selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
